molecular formula C19H16N2O3 B2861748 (E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885190-98-7

(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B2861748
CAS No.: 885190-98-7
M. Wt: 320.348
InChI Key: JLOWVJGAYAPQNW-JLHYYAGUSA-N
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Description

(E)-3-(4-Hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetic quinazolinone derivative featuring a fused pyrroloquinazolinone core with a substituted benzylidene moiety. The compound’s structure includes a conjugated enone system and a 4-hydroxy-3-methoxybenzylidene group, which confers distinct electronic and steric properties. Quinazolinones are recognized for their bioactivity, including antimicrobial and bromodomain-inhibiting properties .

Properties

IUPAC Name

(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-17-11-12(6-7-16(17)22)10-13-8-9-21-15-5-3-2-4-14(15)19(23)20-18(13)21/h2-7,10-11,22H,8-9H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOWVJGAYAPQNW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCN3C2=NC(=O)C4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and inferred bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituent) Substituent Type Melting Point/Decomposition (°C) Yield (%) Key Spectral Data (¹H NMR δ, ppm) Reference
Target: (E)-3-(4-Hydroxy-3-methoxybenzylidene) Aromatic (polar) Not reported N/A Anticipated phenolic OH ~9-10 N/A
Compound 4: (Dimethylamino)methylene Aliphatic amino 213–216 N/A 8.29 (dd, J=7.9 Hz), 3.17 (dt)
Compound 9: (Pyrrolidin-1-ylmethylene) Cyclic amino 232–235 58 8.29 (dd), 3.76–3.74 (m, 4H)
Compound 11: (Morpholinomethylene) Heterocyclic (O-containing) 275 (dec.) 35 4.14–4.11 (m, 2H), 3.76–3.74 (m)
Compound 13: (4-Ethylpiperazinylmethylene) Piperazinyl Not reported 62 3.00–3.48 (m, 4H)
Compound 30: (Tetrahydro-2H-pyran-4-yl) Heterocyclic (O-containing) Not reported N/A Multiple peaks in ¹H/¹³C NMR

Key Observations:

Substituent Effects on Physicochemical Properties Polarity/Solubility: The target compound’s 4-hydroxy-3-methoxybenzylidene group introduces strong polarity due to phenolic -OH and methoxy groups, likely enhancing aqueous solubility compared to aliphatic amino analogs (e.g., Compounds 4, 9) . Thermal Stability: Morpholino (Compound 11) and piperazinyl (Compound 13) derivatives exhibit higher decomposition temperatures (>250°C), suggesting enhanced stability from heterocyclic substituents. The target compound’s aromatic substituent may similarly improve thermal resilience .

Synthetic Considerations Reactivity: The target compound’s synthesis would likely follow the general procedure for benzylidene derivatives (e.g., condensation of the core with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions). Yields for similar reactions range from 35% (Compound 11) to 62% (Compound 13), depending on substituent steric/electronic effects . Purification: Analogous compounds are purified via flash column chromatography (FCC) with methanol/dichloromethane gradients, suggesting comparable methods for the target compound .

Bioactivity Implications Antimicrobial Potential: Brominated quinazolinones exhibit activity against Bacillus subtilis and Candida albicans at µg/mL levels . The target compound’s phenolic group may confer antioxidant or enhanced antimicrobial properties. Bromodomain Inhibition: Quinazolinones with planar substituents (e.g., benzylidene) are hypothesized to interact with bromodomain epigenetic readers, similar to reported analogs .

Table 2: Inferred Bioactivity Comparison

Compound Type Substituent Potential Bioactivity Reference
Target Compound 4-Hydroxy-3-methoxy Antioxidant, antimicrobial, bromodomain inhibition Inferred
Aliphatic Amino (Compound 4) Dimethylamino Moderate solubility, limited polarity
Heterocyclic (Compound 11) Morpholino Enhanced thermal stability
Piperazinyl (Compound 13) 4-Ethylpiperazinyl Improved synthetic yield

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